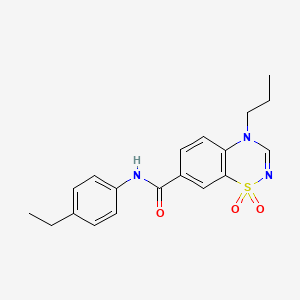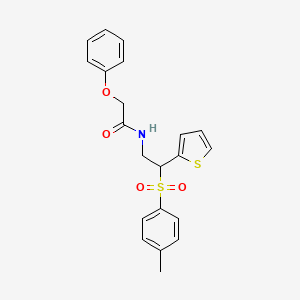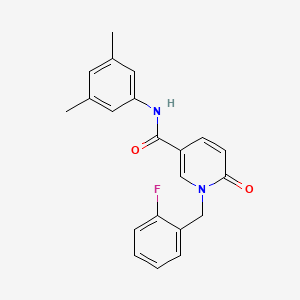![molecular formula C21H22FN5O2S B11250994 2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250994.png)
2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the following IUPAC name : This compound is a complex organic molecule with the following IUPAC name: 2-{4-[(3-fluorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-phenylpyrimidin-4-amine . Its molecular formula is C18H19FN4O2S , and it has a molecular weight of 374.44 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves several steps
- Introduction of Fluorine : Start with a suitable precursor containing a piperazine ring. Introduce a fluorine atom at the 3-position of the phenyl ring using a fluorination reaction.
- Sulfonylation : Next, react the fluorinated intermediate with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to introduce the sulfonyl group.
- Piperazine Substitution : Replace one of the piperazine hydrogen atoms with the sulfonylated phenyl group.
- Pyrimidine Ring Formation : Finally, construct the pyrimidine ring by reacting the substituted piperazine compound with an appropriate pyrimidine precursor.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to achieve high yields.
Chemical Reactions Analysis
Reactions::
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine nitrogen. For example, it can react with alkyl halides or acyl chlorides.
- Reduction Reactions : Reduction of the sulfonyl group can yield the corresponding sulfonamide.
- Oxidation Reactions : Oxidation of the amine group could lead to the corresponding nitro compound.
- Sulfonylation : Benzenesulfonyl chloride, base (e.g., triethylamine), and anhydrous solvent (e.g., dichloromethane).
- Substitution : Alkyl halides (e.g., methyl iodide), strong base (e.g., sodium hydride), and polar aprotic solvents (e.g., DMF).
- Reduction : Hydrogen gas (catalyst: palladium on carbon) or reducing agents (e.g., sodium borohydride).
- Oxidation : Oxidizing agents (e.g., m-chloroperbenzoic acid).
Major Products:: The major product is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : It may exhibit pharmacological activity, making it relevant for drug discovery.
- Chemical Biology : Researchers study its interactions with biological targets.
- Industry : It could serve as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
- 2-chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 879319-02-5) .
- Other Sulfonylated Piperazines : Explore compounds with similar structural features.
Properties
Molecular Formula |
C21H22FN5O2S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C21H22FN5O2S/c1-16-14-20(24-18-7-3-2-4-8-18)25-21(23-16)26-10-12-27(13-11-26)30(28,29)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3,(H,23,24,25) |
InChI Key |
LMXYODGPFPQZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11250927.png)
![2'-cyclopentyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11250933.png)
![2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B11250942.png)
![4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11250948.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11250953.png)
![N-(3,4-dimethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250966.png)


![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11250993.png)
methanone](/img/structure/B11251002.png)
![N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11251005.png)
![6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251006.png)
![7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11251012.png)

